4-Morpholinecarbonyl isothiocyanate
Description
This structural motif combines the electron-rich morpholine moiety with the reactive isothiocyanate functionality, making it a candidate for applications in organic synthesis, bioconjugation, and pharmaceutical research.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
morpholine-4-carbonyl isothiocyanate |
InChI |
InChI=1S/C6H8N2O2S/c9-6(7-5-11)8-1-3-10-4-2-8/h1-4H2 |
InChI Key |
NVKNWJFWLGOVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 4-morpholinecarbonyl isothiocyanate with other isothiocyanates in terms of structural features, physicochemical properties, reactivity, and biological activity.
Structural Features
- This compound: Features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to the isothiocyanate group through a carbonyl group.
- Phenyl isothiocyanate (PITC) : A simple aromatic isothiocyanate with a benzene ring directly attached to -NCS. Lacks the solubilizing morpholine group, resulting in lower polarity .
- Phenethyl isothiocyanate (PEITC) : Contains a two-carbon aliphatic chain between the benzene ring and -NCS. The chain increases lipophilicity compared to morpholine derivatives .
- 4-Methylphenyl isothiocyanate : Substituted with a methyl group on the benzene ring, slightly enhancing steric bulk but reducing polarity compared to morpholine analogs .
Physicochemical Properties
*Estimated based on 4-morpholinophenyl isothiocyanate (CAS 51317-66-9, MW 220.29) . †Value corresponds to 4-morpholinophenyl isothiocyanate, a structural analog.
Reactivity and Stability
- Nucleophilic Reactivity : The carbonyl group in this compound may stabilize intermediates during nucleophilic substitution reactions, as seen in solvolysis studies of 4-morpholinecarbonyl chloride . This contrasts with phenyl isothiocyanate, which undergoes direct nucleophilic attack at the -NCS group .
- Hydrolytic Stability : Morpholine derivatives are susceptible to hydrolysis under acidic or basic conditions due to the nucleophilic nitrogen in the ring. This contrasts with aliphatic isothiocyanates (e.g., PEITC), which are more stable in aqueous environments .
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